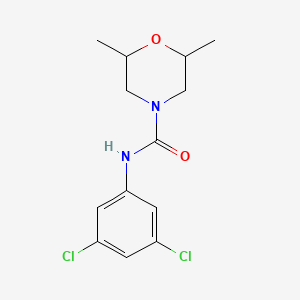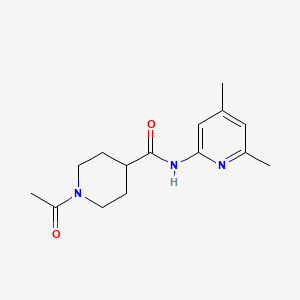
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by noxious heat, protons, and capsaicin. The TRPV1 channel is expressed in nociceptive neurons, and its activation leads to pain perception. A-967079 has been widely studied for its potential therapeutic applications in pain management.
Mécanisme D'action
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide acts as a competitive antagonist of the TRPV1 channel. It binds to the channel and prevents its activation by noxious stimuli, such as heat, protons, and capsaicin. This leads to a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have minimal off-target effects on other ion channels and receptors. It does not affect the activity of other TRP channels, such as TRPV2 and TRPA1. This compound has also been found to have no effect on the cardiovascular system or respiratory function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has several advantages for use in lab experiments. It is highly selective for TRPV1 channels, which allows for specific targeting of these channels. It also has minimal off-target effects, which reduces the risk of confounding results. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. It is also not effective in reducing pain caused by mechanical stimuli, which may limit its usefulness in certain types of pain research.
Orientations Futures
There are several potential future directions for research on N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the role of TRPV1 channels in other physiological processes, such as inflammation and immune function. Additionally, research could be conducted to investigate the potential use of this compound in combination with other pain management therapies, such as opioids and non-steroidal anti-inflammatory drugs. Finally, further studies could be conducted to investigate the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide involves the reaction of 3,5-dichloroaniline with 2,6-dimethylmorpholine-4-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield this compound.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be highly selective for TRPV1 channels, with minimal off-target effects. This compound has been found to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to be effective in reducing thermal hyperalgesia and mechanical allodynia, which are common symptoms of chronic pain.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8-6-17(7-9(2)19-8)13(18)16-12-4-10(14)3-11(15)5-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJBNXFAEBXULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
amine hydrochloride](/img/structure/B5351778.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)

![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)
![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)
![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)